rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans
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Overview
Description
rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans, is a complex organic compound. It is characterized by a diverse set of functional groups including a cyclopropylmethyl group, a pyrazol ring, and an oxolan-3-amine backbone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Starting with the formation of the pyrazol ring, cyclopropylmethyl bromide reacts with 4-amino-1H-pyrazole under basic conditions to introduce the cyclopropylmethyl group.
Formation of Oxolan Backbone:
Final Compound Formation: : The final step is the dihydrochloride formation, achieved through the addition of hydrochloric acid under controlled conditions, leading to the trans isomer.
Industrial Production Methods
Industrial production of rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans, involves similar steps but is scaled up with considerations for cost, efficiency, and yield optimization. Reactions are often carried out in large reactors, and purification may involve crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions primarily at the amino group, potentially forming nitrated derivatives.
Reduction: : Reduction can occur at the pyrazol ring or the oxolan backbone, often using hydrogenation methods.
Substitution: : Substitution reactions can take place at the cyclopropylmethyl group, where various nucleophiles can replace the cyclopropyl group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts such as palladium on carbon with hydrogen gas.
Substitution: : Nucleophiles such as amines or halides under acidic or basic conditions.
Major Products
Oxidation yields nitrated compounds, reduction produces various hydrogenated forms, and substitution leads to a wide array of functionalized derivatives.
Scientific Research Applications
rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans, is explored in:
Medicinal Chemistry: : As a potential therapeutic agent due to its bioactive scaffold.
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : For studying interactions with biological molecules and potential as a biochemical probe.
Industry: : In the development of novel materials and as a precursor for fine chemical production.
Mechanism of Action
This compound's mechanism of action involves its interaction with specific molecular targets in biological systems. The pyrazol ring and amine groups enable binding to enzymes and receptors, altering their activity. Pathways involved include those regulating cell signaling and metabolism.
Comparison with Similar Compounds
Compared to other similar compounds:
Structural Uniqueness: : The cyclopropylmethyl-pyrazol and oxolan-3-amine combination is rare.
Activity Profile: : Differentiates from similar amine or pyrazol-based compounds in its bioactivity.
Chemical Behavior: : The trans configuration affects its reactivity and interaction with other molecules.
List of Similar Compounds
1-(cyclopropylmethyl)-4-amino-1H-pyrazole
2-(1H-pyrazol-4-yl)oxolan-3-amine
Cyclopropylmethyl oxolanamines
This compound holds a promising role in scientific research and industrial applications, showcasing a unique blend of chemical reactivity and biological potential.
Properties
CAS No. |
1955514-67-6 |
---|---|
Molecular Formula |
C11H19Cl2N3O |
Molecular Weight |
280.2 |
Purity |
95 |
Origin of Product |
United States |
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